![molecular formula C7H4BrNS B1268464 3-Bromothieno[3,2-c]piridina CAS No. 28783-18-8](/img/structure/B1268464.png)

3-Bromothieno[3,2-c]piridina

Descripción general

Descripción

Synthesis Analysis

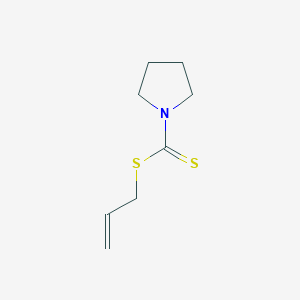

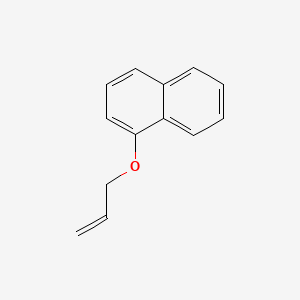

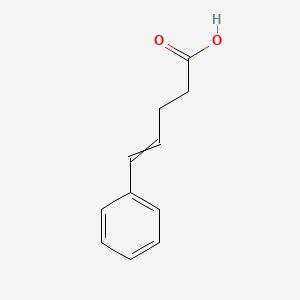

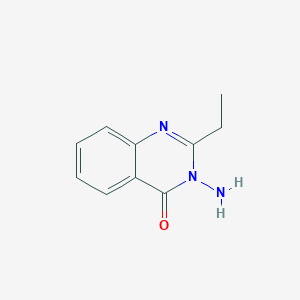

The synthesis of "3-Bromothieno[3,2-c]pyridine" involves innovative approaches that highlight the compound's accessibility for further chemical investigations. Boros and Kaldor (2015) presented a thermal synthesis method of "3-Bromothieno[3,2-c]pyridine-4-(5H)-one," a derivative, using a telescoped procedure with tributylamine that facilitates E/Z-isomerization of the intermediate vinyl isocyanate. This method not only reduces risks associated with traditional procedures but also lowers the temperature necessary for the overall process (Boros & Kaldor, 2015).

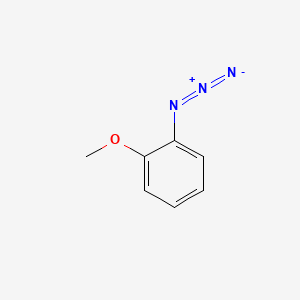

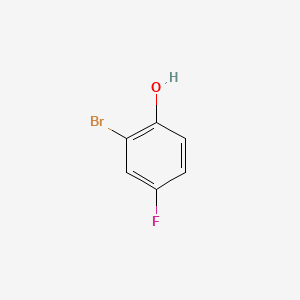

Molecular Structure Analysis

The molecular structure of "3-Bromothieno[3,2-c]pyridine" and its derivatives has been characterized through various spectroscopic techniques and computational studies. Ghiasuddin et al. (2018) conducted a combined experimental and computational study on related pyridine derivatives, providing insights into synthesis, spectroscopic characteristics, single crystal XRD, electronic, and nonlinear optical properties. This research contributes to understanding the molecular geometry, electronic transitions, and stability of the compound (Ghiasuddin et al., 2018).

Chemical Reactions and Properties

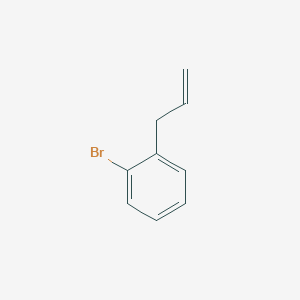

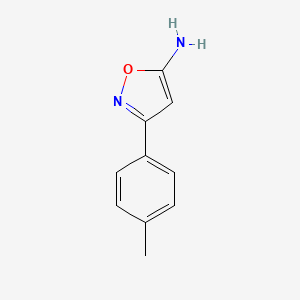

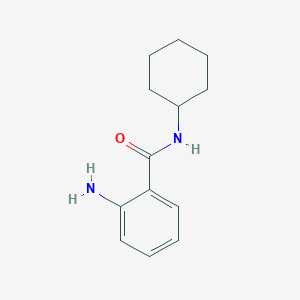

The reactivity and potential applications of "3-Bromothieno[3,2-c]pyridine" in synthetic chemistry are noteworthy. Lucas et al. (2015) described the first regioselective bromination of thieno[2,3-b]pyridine, demonstrating the compound's utility as a building block in drug discovery research due to its high yield and subsequent cross-coupling reactions (Lucas et al., 2015).

Physical Properties Analysis

The physical properties of "3-Bromothieno[3,2-c]pyridine" derivatives, such as crystalline structure and intermolecular interactions, are essential for understanding their behavior in various conditions. Rodi et al. (2013) explored the crystal and molecular structure of a closely related compound, highlighting the significance of π-π interactions and intermolecular hydrogen bonding in the crystal packing, which plays a crucial role in the compound's stability and solubility (Rodi et al., 2013).

Chemical Properties Analysis

The chemical properties of "3-Bromothieno[3,2-c]pyridine" derivatives, including their reactivity, stability, and potential as intermediates for further synthesis, are pivotal. For instance, the work by Begouin et al. (2013) on the synthesis of 3-halo-2-(hetero)arylthieno[2,3-b]pyridines through a methodology involving bromo(methylthio)pyridines as key precursors, showcases the versatility and reactivity of these compounds in creating structurally diverse and complex molecules (Begouin et al., 2013).

Aplicaciones Científicas De Investigación

Estudios de Fluorescencia

3-Bromothieno[3,2-c]piridina se utiliza en la síntesis de nuevos derivados de thieno[3,2-c]piridina, que se estudian por sus propiedades de fluorescencia . El efecto del sustituyente sobre las propiedades de absorción y fluorescencia de estos derivados es un área de investigación significativa .

Diodos Orgánicos Emisores de Luz (OLED)

Los compuestos fluorescentes derivados de this compound se utilizan en el desarrollo de diodos orgánicos emisores de luz . Estos OLED tienen aplicaciones en tecnología de visualización e iluminación.

Celdas Fotovoltaicas

Los compuestos sintetizados a partir de this compound se utilizan en células fotovoltaicas . Estas células convierten la luz solar en electricidad, y los compuestos ayudan a mejorar su eficiencia .

Tintes de Fluorescencia

Los derivados de this compound se utilizan como tintes de fluorescencia . Estos tintes tienen aplicaciones en varios campos, incluyendo bioquímica y medicina .

Quimiosensores

Los compuestos fluorescentes derivados de this compound se pueden utilizar como quimiosensores . Estos sensores pueden detectar la presencia de especies químicas específicas y tienen aplicaciones en el monitoreo ambiental y el diagnóstico médico .

Óptica No Lineal

This compound y sus derivados tienen aplicaciones en óptica no lineal . Los materiales ópticos no lineales se utilizan en dispositivos que manipulan la intensidad, fase, polarización o dirección de propagación de la luz .

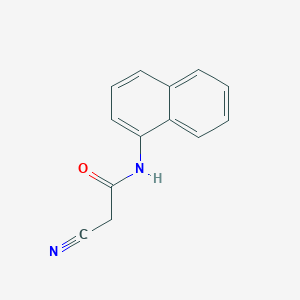

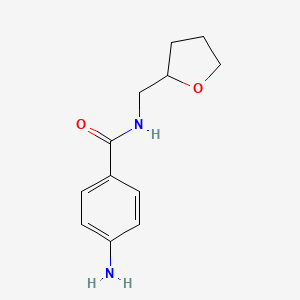

Investigación en Descubrimiento de Fármacos

Los biomarcadores y sondas fluorescentes derivados de this compound son extremadamente importantes en la investigación moderna de química medicinal . Proporcionan un conocimiento profundo sobre los sistemas biológicos, lo cual es crucial en la investigación de descubrimiento de nuevos fármacos .

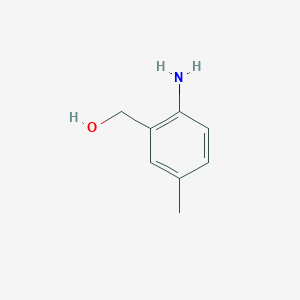

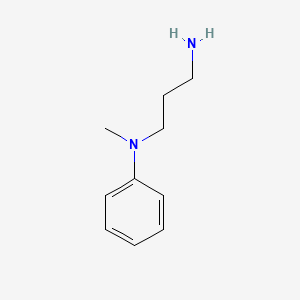

Inhibidores de la Quinasa 2 del Receptor Acoplado a Proteína G (GRK2)

This compound se utiliza en la síntesis de inhibidores de GRK2 derivados de thieno[2,3-c]piridina . Estos inhibidores tienen aplicaciones terapéuticas potenciales en varias enfermedades, incluyendo la insuficiencia cardíaca y la enfermedad de Parkinson .

Safety and Hazards

Propiedades

IUPAC Name |

3-bromothieno[3,2-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrNS/c8-6-4-10-7-1-2-9-3-5(6)7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AELJTKUDYYGBSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=C1SC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10346426 | |

| Record name | 3-Bromothieno[3,2-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10346426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

28783-18-8 | |

| Record name | 3-Bromothieno[3,2-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10346426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromothieno[3,2-c]pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of using tributylamine in the synthesis of 3-Bromothieno[3,2-c]pyridin-4-(5H)-one?

A1: The research paper describes a "telescoped" procedure for synthesizing 3-Bromothieno[3,2-c]pyridin-4-(5H)-one []. The use of tributylamine as an additive is shown to be crucial in this process. [] It facilitates the E/Z-isomerization of the vinyl isocyanate intermediate, a key step in the synthesis. Additionally, tributylamine allows the reaction to occur at a lower temperature compared to the classic Eloy–Deryckere method. [] This modification potentially makes the synthesis safer and more efficient.

Q2: What is the starting material used to synthesize 3-Bromothieno[3,2-c]pyridin-4-(5H)-one in this process?

A2: The synthesis starts with (2E)-3-(4-bromo-2-thienyl)-2-propenoic acid (3) as the primary precursor to construct the 3-Bromothieno[3,2-c]pyridin-4-(5H)-one framework. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B1268414.png)